molecular formula C16H10Cl2F2N4O2 B13356757 N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13356757
M. Wt: 399.2 g/mol
InChI Key: SBJZOBDLGVIQTK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl and difluoromethoxyphenyl groups attached to a triazole ring. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with 4-(difluoromethoxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and difluoromethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)octanamide
  • N′-{(Z)-[4-Chloro-2-(difluoromethoxy)phenyl]methylene}-5-(2,4-dichlorophenyl)-2-furohydrazide

Uniqueness

Compared to similar compounds, N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of dichlorophenyl and difluoromethoxyphenyl groups attached to a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10Cl2F2N4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H10Cl2F2N4O2/c17-9-5-10(18)7-11(6-9)22-15(25)14-21-8-24(23-14)12-1-3-13(4-2-12)26-16(19)20/h1-8,16H,(H,22,25)

InChI Key

SBJZOBDLGVIQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)OC(F)F

Origin of Product

United States

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